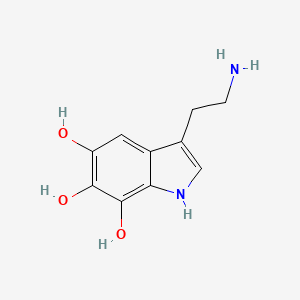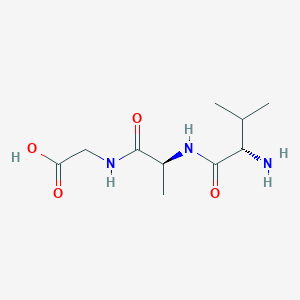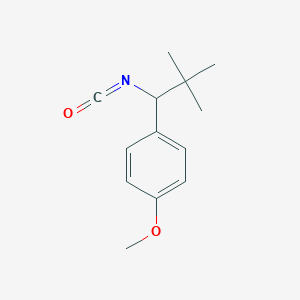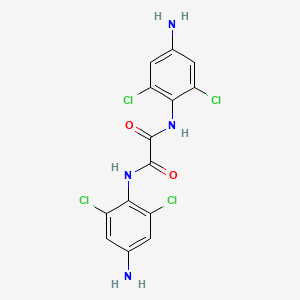
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of two 4-amino-2,6-dichlorophenyl groups attached to an ethanediamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide typically involves the reaction of 4-amino-2,6-dichloroaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted ethanediamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism by which N1,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~2~-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
- N~1~,N~2~-Bis(4-methoxy-2,6-dimethylphenyl)ethanediamide
- N~1~,N~2~-Bis(2-amino-2-oxoethyl)ethanediamide
Uniqueness
N~1~,N~2~-Bis(4-amino-2,6-dichlorophenyl)ethanediamide is unique due to the presence of both amino and dichloro substituents on the phenyl rings. This combination enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds. Its ability to undergo multiple types of reactions and its diverse applications in various fields make it a valuable compound in scientific research .
Propiedades
Número CAS |
55426-30-7 |
|---|---|
Fórmula molecular |
C14H10Cl4N4O2 |
Peso molecular |
408.1 g/mol |
Nombre IUPAC |
N,N'-bis(4-amino-2,6-dichlorophenyl)oxamide |
InChI |
InChI=1S/C14H10Cl4N4O2/c15-7-1-5(19)2-8(16)11(7)21-13(23)14(24)22-12-9(17)3-6(20)4-10(12)18/h1-4H,19-20H2,(H,21,23)(H,22,24) |
Clave InChI |
WBQMHJNBWDEYKY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)NC(=O)C(=O)NC2=C(C=C(C=C2Cl)N)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


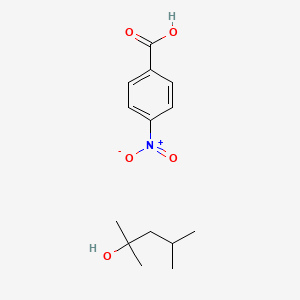
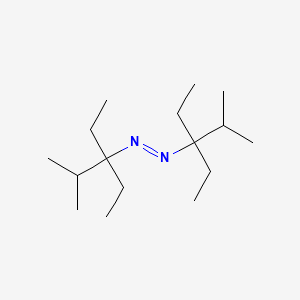



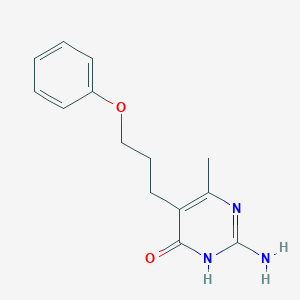
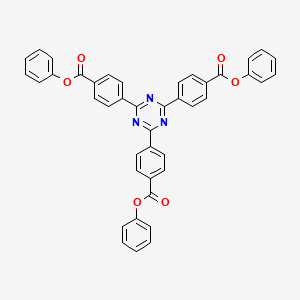
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)

